Diphenyliodonium nitrate

Catalog No.
S573841
CAS No.
722-56-5
M.F
C12H10INO3
M. Wt
343.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium nitrate

CAS Number

722-56-5

Product Name

Diphenyliodonium nitrate

IUPAC Name

diphenyliodanium;nitrate

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

InChI

InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1

InChI Key

CQZCVYWWRJDZBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-]

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-]

Lithographic Formation of UV Reactive Polymers

    Scientific Field: Material Science, Polymer Chemistry

    Application Summary: DPIN is a photoacid generator (PAG) that undergoes a photolysis reaction.

    Methods of Application: The process involves the irradiation of DPIN with UV light, which triggers a photolysis reaction.

    Results or Outcomes: The outcome of this process is the formation of UV reactive polymers.

Formation of Light Tuned Self-Assembled Polyelectrolytic Structures

Diphenyliodonium nitrate is an organoiodine compound with the chemical formula C₁₂H₁₀INO₃. It is characterized by a central iodine atom bonded to two phenyl groups and a nitrate group. This compound is notable for its role as a photoacid generator, which makes it valuable in various photochemical applications, particularly in the field of polymer chemistry and photolithography. Its structure features a positively charged iodine atom, which is stabilized by resonance from the adjacent phenyl rings, contributing to its unique chemical properties.

DPIN's primary mechanism of action involves its role as a photoinitiator in polymerization reactions. Upon light absorption, the diphenyliodonium cation loses a proton, generating a strong Brønsted–Lowry acid. This acid then initiates the polymerization process by protonating a monomer molecule []. The specific mechanism of the subsequent polymerization steps depends on the type of monomer used.

, primarily involving its ability to generate reactive intermediates upon photolysis. Upon exposure to light, it can undergo homolytic cleavage to produce iodonium ions and reactive radicals. This property is exploited in photoinitiated polymerization processes. Additionally, it can react with various nucleophiles, leading to substitution reactions that form new compounds.

For example, the nitration of diphenyliodonium nitrate has been studied, revealing that nitration predominantly occurs at the meta position of the phenyl rings . This reaction pathway highlights the compound's reactivity and potential for further functionalization.

Diphenyliodonium nitrate can be synthesized through various methods. One common approach involves the reaction of diphenyliodine with nitric acid under controlled conditions. This method allows for the formation of diphenyliodonium ions, which can subsequently react with nitrate ions to yield diphenyliodonium nitrate.

Another synthesis route includes the use of iodobenzene derivatives, which can be reacted with oxidizing agents in the presence of nitrating agents. The choice of reagents and conditions significantly influences the yield and purity of the final product.

Diphenyliodonium nitrate finds applications across several fields:

  • Photolithography: It is used as a photoacid generator in photolithographic processes, enabling the formation of patterns on surfaces for microelectronics.
  • Polymer Chemistry: It serves as an initiator for polymerization reactions, particularly in creating cross-linked polymer networks.
  • Analytical Chemistry: The compound can be utilized in various analytical techniques due to its reactive nature.

Interaction studies involving diphenyliodonium nitrate often focus on its behavior in photochemical systems. Research has shown that it can interact with various substrates under UV light, leading to significant changes in chemical reactivity and product formation. These studies are crucial for understanding its role in catalysis and material science.

Additionally, investigations into its interactions with biological molecules provide insights into potential therapeutic applications or safety concerns related to exposure.

Several compounds share structural or functional similarities with diphenyliodonium nitrate. Notable examples include:

  • Diphenyliodonium chloride: Similar in structure but differs by having a chloride ion instead of a nitrate ion. It is also used as a photoacid generator.
  • Triphenylmethyl chloride: A related compound that serves as a stable radical precursor but lacks some of the unique reactivity associated with diphenyliodonium salts.
  • Benzoin ether derivatives: These compounds can also act as photoacid generators but typically have different mechanisms of action.
CompoundStructure TypeUnique Features
Diphenyliodonium chlorideOrganoiodineReactivity as a photoacid generator
Triphenylmethyl chlorideAromatic radicalStable radical precursor
Benzoin ether derivativesEtherDifferent mechanism; less reactive under light

Diphenyliodonium nitrate stands out due to its specific reactivity patterns and applications in photochemistry, particularly its efficiency as a photoacid generator compared to other similar compounds. Its unique ability to generate radicals upon light exposure distinguishes it within this class of compounds.

Related CAS

10182-84-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 3 notifications to the ECHA C&L Inventory.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer

Other CAS

722-56-5

Dates

Modify: 2023-08-15

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